molecular formula C12H12ClNO4S B2535944 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride CAS No. 936822-38-7

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride

Cat. No.: B2535944
CAS No.: 936822-38-7
M. Wt: 301.74
InChI Key: WMBLNQMECZMFNG-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H12ClNO4S. It is a derivative of benzenesulfonyl chloride, featuring a 3,5-dimethylisoxazole moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a 3,5-dimethylisoxazole moiety. This unique structure imparts specific reactivity and properties that are valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-8-12(9(2)18-14-8)7-17-10-3-5-11(6-4-10)19(13,15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBLNQMECZMFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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